molecular formula C6H8ClN3OS B2795770 (6-Chloro-2-methanesulfinyl-pyrimidin-4-yl)-methyl-amine CAS No. 1353945-22-8

(6-Chloro-2-methanesulfinyl-pyrimidin-4-yl)-methyl-amine

Cat. No.: B2795770
CAS No.: 1353945-22-8
M. Wt: 205.66
InChI Key: YZPNVDZULLTKDA-UHFFFAOYSA-N
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Description

(6-Chloro-2-methanesulfinyl-pyrimidin-4-yl)-methyl-amine is a pyrimidine derivative characterized by a chloro substituent at the 6-position, a methanesulfinyl (CH₃S=O) group at the 2-position, and a methylamine group at the 4-position. Pyrimidines are heterocyclic aromatic compounds widely utilized in pharmaceuticals, agrochemicals, and materials science due to their ability to engage in hydrogen bonding and π-π interactions .

Properties

IUPAC Name

6-chloro-N-methyl-2-methylsulfinylpyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClN3OS/c1-8-5-3-4(7)9-6(10-5)12(2)11/h3H,1-2H3,(H,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZPNVDZULLTKDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC(=NC(=N1)S(=O)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Chloro-2-methanesulfinyl-pyrimidin-4-yl)-methyl-amine typically involves the reaction of 6-chloropyrimidine-4-amine with methanesulfinyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then subjected to rigorous quality control measures to ensure it meets the required specifications for its intended applications.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloro group at position 6 undergoes nucleophilic substitution under basic or catalytic conditions:

Reaction Type Reagents/Conditions Product Yield Source
Aromatic substitutionNaH, DMF, 110°CReplacement of Cl with amines or heterocycles43–83%
Palladium-mediated couplingPd(OAc)₂, Xantphos, Cs₂CO₃, dioxaneCross-coupled products (e.g., aryl/alkyl groups)14–72%

Mechanistic Notes :

  • The electron-withdrawing sulfinyl group activates the pyrimidine ring for nucleophilic aromatic substitution (SNAr) at position 6 .

  • Palladium catalysis enables Suzuki-Miyaura and Buchwald-Hartwig couplings, introducing diverse substituents .

Oxidation and Reduction of the Sulfinyl Group

The methanesulfinyl (-S(=O)-) moiety participates in redox reactions:

Reaction Type Reagents/Conditions Product Notes Source
OxidationH₂O₂, acidic conditionsMethanesulfonyl (-SO₂-) derivativeComplete conversion in 6–8 h
ReductionLiAlH₄, anhydrous ether, 0°C → rtMethanethiyl (-S-) derivativeRequires careful temp control

Key Insight :

  • The sulfinyl group’s oxidation to sulfonyl enhances electron-withdrawing effects, while reduction to thioether increases nucleophilicity at adjacent positions .

Condensation and Cyclization Reactions

The methylamine group at position 4 facilitates condensation with carbonyl compounds:

Reaction Type Reagents/Conditions Product Application Source
Schiff base formationAldehydes/ketones, EtOH, ΔImine-linked conjugatesDrug delivery systems
CyclocondensationAcetyl chloride, pyridineFused pyrimidine-heterocycle systemsAnticancer lead optimization

Functional Group Interconversion

The methylamine substituent undergoes alkylation and acylation:

Reaction Type Reagents/Conditions Product Yield Source
N-AlkylationAlkyl halides, K₂CO₃, DMF, 80°CSecondary/tertiary amines60–79%
N-AcylationAcetic anhydride, NEt₃, CH₂Cl₂Acetamide derivatives85–92%

Stability Under Hydrolytic Conditions

The compound exhibits pH-dependent stability:

Condition Observation Degradation Pathway Source
Acidic (pH 1–3)Sulfinyl group protonation; ring hydrolysisCleavage to 4-aminopyrimidine
Basic (pH 10–12)Chloro group hydrolysisFormation of 6-hydroxypyrimidine

Biological Activity Modulation via Structural Modifications

  • SAR Insights :

    • Methanesulfinyl group removal reduces binding affinity to kinase targets by 10-fold .

    • Chloro-to-fluoro substitution improves metabolic stability but decreases solubility .

Scientific Research Applications

Antimalarial Properties

Recent studies have highlighted the antimalarial efficacy of compounds related to pyrimidine derivatives. The structure-activity relationship (SAR) of various analogs has shown that modifications at specific positions can significantly enhance antiplasmodial activity. For instance, chlorinated derivatives exhibit improved potency against malaria parasites, with some compounds showing low nanomolar effective concentrations (EC50) against Plasmodium falciparum strains . The introduction of a chlorine atom at the C6 position has been reported to enhance antiplasmodial activity compared to fluorinated counterparts .

Anti-inflammatory Effects

Pyrimidine derivatives have also been investigated for their anti-inflammatory properties. Certain compounds have demonstrated significant inhibition of cyclooxygenase-2 (COX-2) activity, which is crucial in the inflammatory response. For instance, specific pyrimidine derivatives have shown IC50 values comparable to established anti-inflammatory drugs like celecoxib . This suggests that (6-Chloro-2-methanesulfinyl-pyrimidin-4-yl)-methyl-amine and its analogs may serve as potential therapeutic agents for inflammatory conditions.

Synthesis and Structure-Activity Relationship

The synthesis of this compound involves several steps that can be optimized to enhance yield and purity. The compound's structure allows for various substitutions that can affect its biological activity. For example, modifications at the methyl or sulfinyl groups can lead to different pharmacological profiles.

Synthetic Pathways

Common synthetic routes include:

  • Nucleophilic substitution at the pyrimidine ring.
  • Sulfonylation reactions to introduce the methanesulfinyl group.

These methods can be tailored depending on the desired properties of the final compound.

Structure-Activity Relationships

The SAR studies indicate that:

  • Substituents at the C6 position significantly influence biological activity.
  • The presence of electron-withdrawing groups enhances potency against malaria and inflammation .

Antiplasmodial Activity Study

A recent study evaluated a series of chlorinated pyrimidine derivatives, including this compound. The results indicated that compounds with chlorine substitutions exhibited superior activity against the Dd2 strain of Plasmodium falciparum, with EC50 values demonstrating significant potency compared to non-chlorinated analogs .

Anti-inflammatory Assessment

In another study focused on anti-inflammatory effects, several pyrimidine derivatives were tested in vivo using carrageenan-induced paw edema models in rats. The results showed that certain derivatives effectively reduced inflammation markers, suggesting potential applications in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of (6-Chloro-2-methanesulfinyl-pyrimidin-4-yl)-methyl-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological effects. For example, pyrimidine derivatives are known to inhibit enzymes involved in DNA synthesis, making them potential candidates for anticancer drugs.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The activity and physicochemical properties of pyrimidine derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogs (Table 1):

Table 1: Structural analogs of (6-Chloro-2-methanesulfinyl-pyrimidin-4-yl)-methyl-amine

Compound Name Substituents (Positions) CAS Number Similarity Score* Key Differences
6-Chloro-N-methyl-2-(methylthio)pyrimidin-4-amine 6-Cl, 2-SCH₃, 4-NHCH₃ 478258-67-2 0.96 Thioether (S-CH₃) vs. sulfinyl (S=O)
6-Chloro-N,N-dimethyl-2-(methylsulfinyl)pyrimidin-4-amine 6-Cl, 2-SOCH₃, 4-N(CH₃)₂ 1353945-21-7 0.87 Dimethylamine vs. methylamine at 4-position
4-Amino-6-chloro-2-(methylthio)pyrimidine 6-Cl, 2-SCH₃, 4-NH₂ 1005-38-5 0.85 Primary amine (NH₂) vs. methylamine
6-Chloro-N-cyclopropyl-2-(methylthio)pyrimidin-4-amine 6-Cl, 2-SCH₃, 4-NH-cyclopropyl 951884-05-2 Cyclopropylamine vs. methylamine
6-Chloro-5-iodo-2-methylsulfanylpyrimidin-4-amine 6-Cl, 5-I, 2-SCH₃, 4-NH₂ 500896-56-0 Additional iodo substituent at 5-position

*Similarity scores sourced from structural databases .

Key Observations

Sulfinyl vs. Sulfinyl groups are more susceptible to oxidation than thioethers, which may influence stability in synthetic pathways .

Amine Substituents :

  • Methylamine at the 4-position (target compound) offers intermediate steric bulk compared to dimethylamine (CAS 1353945-21-7) or cyclopropylamine (CAS 951884-05-2). This affects hydrogen-bonding capacity and molecular recognition in supramolecular assemblies .
  • Primary amines (e.g., CAS 1005-38-5) exhibit higher nucleophilicity, favoring reactions like alkylation or acylation compared to secondary amines .

Methoxy analogs (e.g., 6-Chloro-2-methoxypyrimidin-4-amine, CAS 3286-56-4) replace sulfur with oxygen, reducing electron-withdrawing effects and altering reactivity .

Biological Activity

(6-Chloro-2-methanesulfinyl-pyrimidin-4-yl)-methyl-amine, with the chemical formula C7_7H9_9ClN3_3OS, is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, including a chlorine atom and a methanesulfinyl group, which contribute to its reactivity and biological interactions. Research into this compound has revealed various applications in medicinal chemistry, particularly in the development of therapeutic agents targeting cancer and infectious diseases.

The synthesis of this compound typically involves the reaction of 6-chloropyrimidine-4-amine with methanesulfinyl chloride in the presence of a base such as triethylamine. This reaction is followed by purification steps like recrystallization or chromatography to yield the final product .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in cellular processes. For instance, pyrimidine derivatives are known to inhibit enzymes associated with DNA synthesis, making them potential candidates for anticancer therapies. The compound may also exhibit antimicrobial properties by disrupting metabolic pathways in pathogens .

Anticancer Activity

Research has shown that compounds similar to this compound can inhibit cancer cell proliferation. For example, studies on related pyrimidine derivatives have demonstrated IC50_{50} values in the low micromolar range against various cancer cell lines:

CompoundCell LineIC50_{50} (µM)Mechanism
Compound AHCT1161.1CDK2 Inhibition
Compound BMCF71.88Apoptosis Induction
Compound CB16-F102.12Microtubule Disruption

These findings suggest that this compound may possess similar anticancer properties .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. In vitro studies indicated that it could inhibit the growth of various bacterial strains, possibly through interference with amino acid biosynthesis pathways. For example, related compounds have shown significant reductions in bacterial load in infected models:

CompoundBacterial StrainReduction Factor
Compound DMycobacterium tuberculosis10-fold
Compound EEscherichia coli5-fold

These results highlight the potential application of this compound as an antimicrobial agent .

Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound and its derivatives:

  • Inhibition of Cancer Cell Growth : A study focused on the compound's effect on osteosarcoma cells demonstrated a significant reduction in cell viability, supporting its role as an anticancer agent.
  • Antimycobacterial Activity : Another investigation explored the compound's efficacy against Mycobacterium tuberculosis, revealing promising results that suggest it could enhance host immune responses when used in combination therapies.

Q & A

Q. What are the optimal synthetic routes for (6-Chloro-2-methanesulfinyl-pyrimidin-4-yl)-methyl-amine?

The synthesis typically involves multi-step organic reactions. A common approach includes nucleophilic substitution at the 6-chloro position of the pyrimidine core, followed by methanesulfinyl group introduction via oxidation of a methylthio intermediate. Key parameters for optimization include:

  • Temperature control (e.g., 0–60°C for substitution steps to avoid side reactions) .
  • Catalyst selection (e.g., palladium catalysts for cross-coupling or acid/base catalysts for sulfoxide formation) .
  • Purification methods (e.g., column chromatography or recrystallization to achieve >95% purity) .
    Large-scale synthesis may require continuous flow processes to enhance reproducibility .

Q. How can the structure of this compound be characterized experimentally?

Structural characterization employs:

  • Spectroscopy :
    • NMR (¹H/¹³C) to confirm substitution patterns and methylamine/methanesulfinyl group positions .
    • LCMS (e.g., m/z 245 [M+H]+ for molecular ion verification) .
  • Chromatography : HPLC (retention time ~0.75 minutes under acidic conditions) to assess purity .
  • X-ray crystallography for absolute configuration determination, as demonstrated for analogous pyrimidine derivatives .

Q. What precautions are necessary for handling and storage?

  • Reactivity : The chloro group is susceptible to hydrolysis; avoid moisture and use anhydrous solvents .
  • Storage : Store under inert gas (N₂/Ar) at –20°C to prevent sulfoxide degradation .
  • Safety : Use fume hoods and PPE due to potential irritancy of sulfinyl groups .

Advanced Research Questions

Q. How can reaction mechanisms involving the chloro group be elucidated?

The 6-chloro substituent participates in nucleophilic aromatic substitution (SNAr) . Mechanistic studies involve:

  • Kinetic analysis : Monitoring reaction rates with varying nucleophiles (e.g., amines, alkoxides) .
  • Isotopic labeling : Using ³⁶Cl to track substitution pathways .
  • Computational modeling : Density Functional Theory (DFT) to predict transition states and regioselectivity .

Q. What strategies resolve contradictions between yield and purity in scaled synthesis?

  • Design of Experiments (DOE) : Statistically optimize parameters (e.g., solvent polarity, stoichiometry) to balance yield and purity .
  • In-line analytics : Use PAT (Process Analytical Technology) tools like FTIR to monitor reactions in real time .
  • Alternative routes : Explore microwave-assisted synthesis to reduce side products .

Q. How can biological activity be assessed in target validation studies?

  • Enzyme inhibition assays : Test against kinases or proteases, leveraging the pyrimidine core’s affinity for ATP-binding pockets .
  • Cellular cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to evaluate IC₅₀ values .
  • Molecular docking : Simulate interactions with targets like EGFR or BRAF using PyMOL or AutoDock .

Q. What analytical methods address stability challenges under biological conditions?

  • Metabolic stability : Incubate with liver microsomes and analyze degradation via LC-MS/MS .
  • Plasma protein binding : Use equilibrium dialysis to measure free fraction .
  • Forced degradation studies : Expose to UV light, acidic/basic conditions, and oxidants to identify degradation pathways .

Q. How can computational modeling guide derivative design?

  • QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups at position 2) with bioactivity .
  • ADMET prediction : Use tools like SwissADME to optimize logP (<3) and reduce hepatotoxicity risks .
  • Crystal structure analysis : Compare with analogs (e.g., 4-methyl-6-phenylpyrimidin-2-amine) to predict binding modes .

Data Analysis and Reproducibility

Q. How to reconcile discrepancies in reported biological activity data?

  • Batch variability : Characterize impurities (e.g., residual solvents) via GC-MS and correlate with bioassay results .
  • Assay conditions : Standardize protocols (e.g., serum concentration, incubation time) across labs .
  • Meta-analysis : Compare datasets from patents (e.g., EP 4 374 877) and peer-reviewed studies to identify outliers .

Q. What statistical methods are critical for validating synthesis reproducibility?

  • ANOVA : Test inter-batch variability in yield and purity .
  • Control charts : Monitor critical quality attributes (CQAs) during scale-up .
  • Multivariate analysis : Use PCA (Principal Component Analysis) to isolate factors causing variability (e.g., catalyst aging) .

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